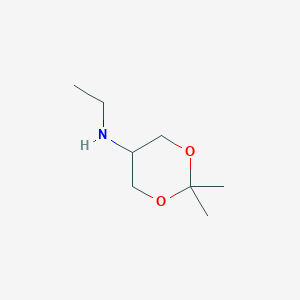

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine

Description

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine is a bicyclic amine derivative featuring a 1,3-dioxane ring system substituted with ethyl and dimethyl groups. The compound’s structure includes a six-membered dioxane ring with two methyl groups at the 2-position and an ethylamine substituent at the 5-position. This configuration imparts unique steric and electronic properties, making it relevant in asymmetric synthesis and coordination chemistry.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

N-ethyl-2,2-dimethyl-1,3-dioxan-5-amine |

InChI |

InChI=1S/C8H17NO2/c1-4-9-7-5-10-8(2,3)11-6-7/h7,9H,4-6H2,1-3H3 |

InChI Key |

RDXARCNJNNWFQW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1COC(OC1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine typically involves the following steps:

Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.

Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.

Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce 4-methoxycarbonyl-4-methylsulfonyl sulfate.

Cyclization with Ethylene Oxide: The intermediate product undergoes cyclization with ethylene oxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Produces corresponding oxides and ketones.

Reduction: Yields primary or secondary amines.

Substitution: Forms various substituted dioxane derivatives.

Scientific Research Applications

N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

4-Biphenyl-Substituted 2,2-Dimethyl-1,3-dioxan-5-amine

- Structural Differences : The biphenyl group at the 4-position introduces extended π-conjugation and increased steric bulk compared to the ethyl group in N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine.

- Applications : The biphenyl variant is utilized in asymmetric synthesis, particularly in chiral ligand design for transition-metal catalysis. Its planar aromatic system enhances enantioselectivity in reactions like allylic alkylation .

- Synthetic Yield : Cross-coupling reactions for biphenyl analogs achieve yields of ~75–82% under optimized conditions (dppf-PdCl₂ catalysis, 120°C reflux in dioxane) .

(N,N'-Bis(Salicylidene)-2,2-dimethyl-1,3-propanediaminato)-Dioxouranium(VI) Structural Differences: This uranyl complex uses a 2,2-dimethyl-1,3-propanediamine backbone chelated to uranium, differing in the absence of the dioxane ring. Coordination Chemistry: The ligand forms seven-coordinate complexes with uranium, adopting a pentagonal bipyramidal geometry. This contrasts with this compound, which may act as a monodentate or bidentate ligand in smaller metal complexes .

HN1 (N-Ethyl-2,2'-di(chloroethyl)amine) Structural Differences: HN1 is a nitrogen mustard vesicant with two chloroethyl groups, unlike the non-halogenated dioxane ring in the target compound. Toxicity and Applications: HN1 is a chemical warfare agent, whereas this compound lacks documented vesicant properties, highlighting the critical role of functional groups in biological activity .

Physicochemical and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.